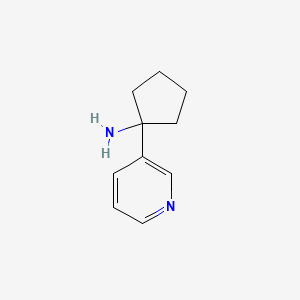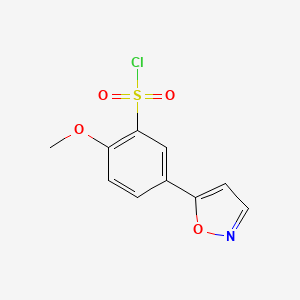
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The oxygen and nitrogen atoms are adjacent to each other in the ring .Chemical Reactions Analysis
The presence of hydroxyl and methoxy groups on the terminal aryl moieties of 3,5-bis(styryl)isoxazoles improved the antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can vary widely depending on their specific structure . For example, the molecular weight of 5-methylisoxazole is 83.0886 g/mol .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Isoxazolidine derivatives, including compounds structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that such compounds effectively inhibit corrosion, with their performance depending on concentration and temperature. The addition of iodide ions can considerably improve inhibition efficiency through co-adsorption mechanisms (Alhaffar et al., 2018; Alhaffar et al., 2019).
Enzyme Inhibition for Alzheimer’s Disease
Sulfonamide derivatives, including those structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride, have been explored for their enzyme inhibitory activities. Specifically, these compounds have been studied for their potential as therapeutic agents against Alzheimer's disease by inhibiting acetylcholinesterase, a key enzyme in the progression of Alzheimer's. Some derivatives showed comparable or superior inhibitory activity to established inhibitors, suggesting potential applications in designing new therapeutic agents (Abbasi et al., 2018).
Fluorescence Studies
Compounds structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride have been synthesized and studied for their fluorescence properties. These studies have focused on developing specific fluorophores for detecting metal ions like Zn(II). The findings suggest potential applications in bioimaging and sensor development, where such compounds could be used for the selective detection of metal ions in biological systems (Kimber et al., 2003).
Mecanismo De Acción
The mechanism of action of isoxazole compounds can vary depending on their specific structure and the biological system they interact with . For example, some isoxazole compounds have been found to have antibacterial properties by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Safety and Hazards
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
2-methoxy-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c1-15-9-3-2-7(8-4-5-12-16-8)6-10(9)17(11,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDVJWXLYNXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

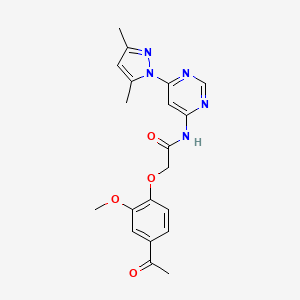
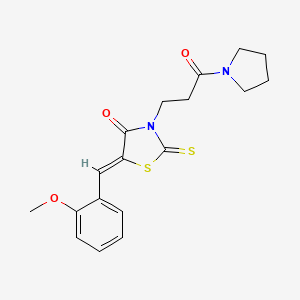
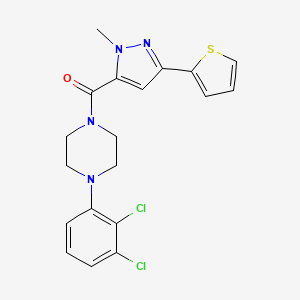
![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)
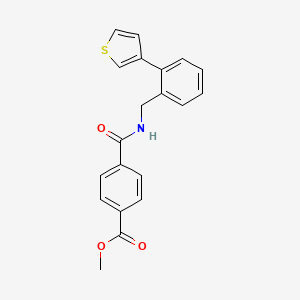
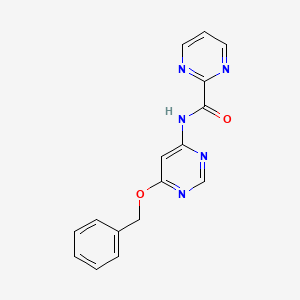
![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)

![7-(Furan-2-ylmethyl)-6-(3-methylbutylsulfanyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2848931.png)
![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)
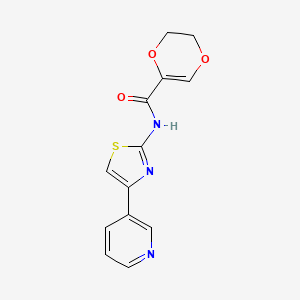
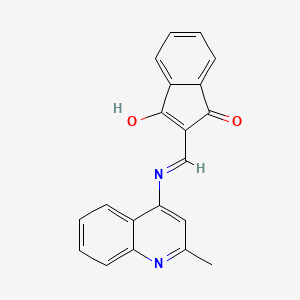
![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)
